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Compound of Interest

Compound Name: Fmoc-Phe(2-F)-OH

Cat. No.: B557952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of N-α-Fmoc-2-fluoro-L-phenylalanine (Fmoc-Phe(2-F)-OH), a fluorinated amino acid

derivative crucial for peptide synthesis and drug discovery. While specific, publicly available

experimental spectroscopic data (NMR, IR, MS) for Fmoc-Phe(2-F)-OH is limited, this

document compiles available information, including a plausible synthetic route based on

established methodologies and comparative spectroscopic data from its non-fluorinated

analog, Fmoc-Phe-OH.

Chemical Identity and Properties
Fmoc-Phe(2-F)-OH is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom

at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group

on the α-amino group.
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Property Value

Chemical Name
N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-

phenylalanine

Synonyms
Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-

phenylalanine

CAS Number 205526-26-7

Molecular Formula C₂₄H₂₀FNO₄

Molecular Weight 405.42 g/mol

Synthesis Protocol
A viable synthetic route for Fmoc-Phe(2-F)-OH can be adapted from general methods for the

synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting

from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically

pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc

reagent.

Experimental Protocol (Adapted):

Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from

a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction

establishes the stereochemistry at the α-carbon.

Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to

yield 2-fluoro-L-phenylalanine.

Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent

system (e.g., a mixture of 1,4-dioxane and aqueous sodium carbonate solution). Fmoc-

succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred

until completion.

Workup and Purification: The reaction mixture is worked up by acidification and extraction

with an organic solvent. The crude product is then purified by column chromatography or
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recrystallization to yield pure Fmoc-Phe(2-F)-OH.

It is important to note that specific reaction conditions, such as temperature, reaction times, and

purification solvents, would need to be optimized for this particular substrate.

Spectroscopic Data (Comparative)
Detailed, experimentally verified spectroscopic data for Fmoc-Phe(2-F)-OH is not readily

available in the public domain. However, the spectroscopic data for the non-fluorinated analog,

Fmoc-Phe-OH, can serve as a valuable reference for characterization. The presence of the

fluorine atom in Fmoc-Phe(2-F)-OH would be expected to introduce characteristic C-F

couplings in the NMR spectra and a C-F stretching vibration in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Comparative Data for Fmoc-Phe-OH)
The following tables summarize the ¹H and ¹³C NMR data for Fmoc-Phe-OH.

Table 1: ¹H NMR Data for Fmoc-Phe-OH

Chemical Shift (ppm) Multiplicity Assignment (Tentative)

7.89 d 2H, Fmoc

7.72 t 2H, Fmoc

7.42 t 2H, Fmoc

7.33 t 2H, Fmoc

7.28 - 7.15 m 5H, Phenylalanine Ar-H

4.30 m 1H, α-CH

4.22 t 1H, Fmoc CH

4.15 m 2H, Fmoc CH₂

3.10 m 2H, β-CH₂

Table 2: ¹³C NMR Data for Fmoc-Phe-OH
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Chemical Shift (ppm) Assignment (Tentative)

173.8 C=O (acid)

156.1 C=O (urethane)

143.9 2C, Fmoc

141.3 2C, Fmoc

137.8 Phenylalanine C-1

129.4 2C, Phenylalanine

128.5 2C, Phenylalanine

127.7 2C, Fmoc

127.1 2C, Fmoc

127.0 Phenylalanine

125.2 2C, Fmoc

120.0 2C, Fmoc

66.8 Fmoc CH₂

56.5 α-CH

47.2 Fmoc CH

37.9 β-CH₂

Note: The presence of fluorine in Fmoc-Phe(2-F)-OH would cause splitting of the signals for

the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.

Infrared (IR) Spectroscopy (Comparative Data for Fmoc-
Phe-OH)
Table 3: IR Absorption Data for Fmoc-Phe-OH
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Frequency (cm⁻¹) Intensity Assignment (Tentative)

3300-2500 broad O-H stretch (carboxylic acid)

~3300 m N-H stretch (urethane)

~1710 s
C=O stretch (carboxylic acid

and urethane)

~1520 m N-H bend

~1230 m C-O stretch

~760, ~740 s C-H bend (aromatic)

Note: For Fmoc-Phe(2-F)-OH, an additional C-F stretching band would be expected in the

region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)
For Fmoc-Phe(2-F)-OH, the expected exact mass can be calculated. In an ESI-MS

experiment, one would expect to observe the following ions:

Table 4: Expected MS Data for Fmoc-Phe(2-F)-OH

Ion Expected m/z

[M-H]⁻ 404.13

[M+H]⁺ 406.14

[M+Na]⁺ 428.12

Visualizations
Chemical Structure
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Fmoc-Phe(2-F)-OH

Click to download full resolution via product page

Caption: Chemical structure of Fmoc-Phe(2-F)-OH.

Synthetic Workflow

Synthesis of Fmoc-Phe(2-F)-OH
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2-Fluorobenzyl Bromide
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Caption: General synthetic workflow for Fmoc-Phe(2-F)-OH.

Analytical Characterization Workflow
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Characterization of Fmoc-Phe(2-F)-OH

Purified Fmoc-Phe(2-F)-OH

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Structural Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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